Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine and subsequent esterification. One common method includes:
Condensation Reaction: 4-bromobenzaldehyde reacts with pyrrolidine in the presence of a base such as sodium hydride to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the pyrrolidine derivative.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to replace the bromine atom with various aryl or alkyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the pyrrolidine ring to form different derivatives.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: A variety of substituted phenyl derivatives.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s electronic properties, potentially enhancing its activity in certain applications.
Biological Activity
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a bromophenyl group, which is critical for its biological activity. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against specific bacterial strains, suggesting potential applications in treating bacterial infections .
- Anticancer Properties : Preliminary investigations have highlighted the anticancer potential of this compound. It has been noted that certain derivatives demonstrate cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation .
- Neuropharmacological Effects : The compound has also been explored for its antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, although further studies are required to elucidate its exact mechanisms.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromophenyl moiety can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for the compound's antimicrobial and anticancer effects .
- Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, contributing to its neuropharmacological effects. Research suggests that it could act on serotonin or dopamine pathways, which are critical in mood regulation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | MIC values: 20-25 μg/mL | |
Anticancer | IC50 values against A549: ~10 μM | |
Neuropharmacological | Antidepressant-like effects |
Table 2: Pharmacokinetic Data
Compound | Dose (mg/kg) | Brain Exposure (ng/g) | Plasma Exposure (ng/mL) | B/P Ratio |
---|---|---|---|---|
This compound | 10 | 3042 | 325 | High |
BRD2108 | 10 | 3042 | 325 | Best |
mCMY416 | 100 | 15400 | Not specified | Moderate |
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3 |
InChI Key |
NBSUUYLAPIUZDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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